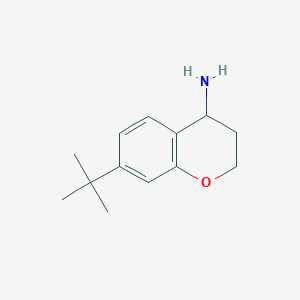

7-tert-Butyl-chroman-4-ylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

7-tert-butyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C13H19NO/c1-13(2,3)9-4-5-10-11(14)6-7-15-12(10)8-9/h4-5,8,11H,6-7,14H2,1-3H3 |

InChI Key |

ZYTVBLCFEFRUIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(CCO2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Tert Butyl Chroman 4 Ylamine and Its Derivatives

Strategic Approaches for Introducing the tert-Butyl Group at C-7

The introduction of the tert-butyl group at the C-7 position of the chroman skeleton can be achieved through two primary strategies: incorporating the group onto an aromatic precursor before the formation of the heterocyclic ring or by direct tert-butylation of the pre-formed chroman ring.

Pre-functionalization of Aromatic Precursors for Regioselective tert-Butyl Installation

The most common and regioselective method for synthesizing the 7-tert-butyl-chroman scaffold begins with the Friedel-Crafts alkylation of phenol (B47542). The reaction of phenol with a tert-butylating agent such as isobutylene (B52900) or tert-butanol (B103910) under acidic conditions preferentially yields 4-tert-butylphenol (B1678320) due to the steric hindrance of the tert-butyl group and the directing effect of the hydroxyl group. wikipedia.org The para-substituted product is thermodynamically favored and can be obtained in high yields. researchgate.net

A variety of acid catalysts can be employed for this transformation, ranging from traditional Lewis acids like boron trifluoride etherate to solid acid catalysts such as FeCl3-modified montmorillonite (B579905) K10, which offer advantages in terms of reusability and milder reaction conditions. researchgate.netprepchem.com The use of these catalysts allows for high conversion rates of phenol and excellent selectivity for the desired 4-tert-butylphenol isomer. researchgate.net

| Catalyst | tert-Butylating Agent | Key Advantages | Reference |

|---|---|---|---|

| Boron Trifluoride Etherate | Isobutylene | High reactivity and yield. | prepchem.com |

| FeCl3-modified Montmorillonite K10 | tert-Butanol | Heterogeneous catalyst, reusable, high selectivity. | researchgate.net |

| Sulfuric Acid | Isobutylene | Cost-effective and readily available. | scientificupdate.com |

| Zeolites | tert-Butanol | Shape-selective, environmentally friendly. | scientificupdate.com |

Post-Cyclization tert-Butylation Methods

An alternative strategy involves the direct Friedel-Crafts tert-butylation of a pre-formed chroman or chromanone ring system. This approach can be advantageous if the parent chroman scaffold is more readily available. The reaction typically involves treating the chroman-4-one with a tert-butylating agent like tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride or iron trichloride. google.com

The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring. In the case of chroman-4-one, the ether oxygen is an ortho-, para-director, while the carbonyl group is a meta-director. The preferred position for electrophilic substitution is often the C-7 position, which is para to the ether oxygen and meta to the carbonyl group, although mixtures of isomers can be formed.

Regioselective Chroman Ring Formation in the Presence of the 7-tert-Butyl Moiety

Once the 4-tert-butylphenol precursor is obtained, the subsequent step is the construction of the dihydropyranone ring to form the 7-tert-butyl-chroman-4-one intermediate.

Cyclization Reactions Optimized for Substituted Benzenes

A robust method for the formation of the chroman-4-one ring involves a two-step sequence starting from 4-tert-butylphenol. The first step is a Michael addition of the phenol to an α,β-unsaturated acid or ester, such as acrylic acid or ethyl acrylate. This reaction is typically base-catalyzed and results in the formation of 3-(4-tert-butylphenoxy)propanoic acid or its corresponding ester.

The subsequent step is an intramolecular Friedel-Crafts acylation, often referred to as a cyclodehydration reaction. This is achieved by treating the 3-(4-tert-butylphenoxy)propanoic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), at elevated temperatures. The cyclization occurs regioselectively at the position ortho to the phenoxy group to yield 7-tert-butyl-chroman-4-one.

| Reaction Step | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| Michael Addition | 4-tert-Butylphenol, Acrylic Acid, Base (e.g., NaOH) | 3-(4-tert-Butylphenoxy)propanoic acid | researchgate.net |

| Intramolecular Friedel-Crafts Acylation | 3-(4-tert-Butylphenoxy)propanoic acid, Polyphosphoric Acid (PPA) | 7-tert-Butyl-chroman-4-one | nih.gov |

Stereocontrol during Chroman Ring Closure and at C-4 Position

The synthesis of 7-tert-butyl-chroman-4-one as described above does not generate a stereocenter. The stereochemistry at the C-4 position is introduced during the subsequent conversion of the ketone to the amine. The reduction of the C-4 carbonyl group can lead to a racemic mixture of the corresponding alcohol if a non-stereoselective reducing agent is used.

To achieve stereocontrol, asymmetric reduction methods can be employed. These methods often utilize chiral reducing agents or catalysts. For instance, the use of chiral borane (B79455) reagents or enzymatic reductions can favor the formation of one enantiomer of the 4-hydroxy-7-tert-butyl-chroman intermediate. Subsequent conversion of the hydroxyl group to the amine via methods like the Mitsunobu reaction can proceed with inversion of configuration, thus allowing for the synthesis of enantiomerically enriched 7-tert-butyl-chroman-4-ylamine.

Synthesis of the 4-Amine Functionality within the 7-tert-Butyl System

The final step in the synthesis of this compound is the introduction of the amine group at the C-4 position, starting from the 7-tert-butyl-chroman-4-one intermediate. Reductive amination is the most direct and widely used method for this transformation. masterorganicchemistry.comresearchgate.net

This one-pot reaction involves the treatment of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. mdpi.com The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding primary amine. masterorganicchemistry.com

A classic method for reductive amination is the Leuckart reaction, which utilizes ammonium formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgresearchgate.net This reaction is typically carried out at high temperatures. wikipedia.org More modern and milder methods employ reducing agents such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. masterorganicchemistry.commdpi.com These reagents offer greater functional group tolerance and often provide higher yields under more controlled conditions. organic-chemistry.org

| Method | Amine Source | Reducing Agent | Typical Conditions | Reference |

|---|---|---|---|---|

| Leuckart Reaction | Ammonium Formate | Formic Acid/Formate | High temperature (120-185 °C) | wikipedia.orgalfa-chemistry.com |

| Borohydride (B1222165) Reduction | Ammonia/Ammonium Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, room temperature | masterorganicchemistry.com |

| Borohydride Reduction | Ammonia/Ammonium Acetate | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, room temperature | masterorganicchemistry.com |

| Catalytic Hydrogenation | Ammonia | H₂ gas, Pd/C or Raney Ni | Elevated pressure and temperature | mdpi.com |

Convergent Synthesis Leveraging Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly efficient and atom-economical.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.orgnih.gov In this context, this compound can serve as the amine component, enabling the rapid synthesis of a library of complex derivatives.

The reaction proceeds through the initial formation of an imine from the chroman-4-ylamine and an aldehyde. This imine is then protonated by the carboxylic acid and attacked by the nucleophilic isocyanide. A subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final, stable α-acylamino amide product. wikipedia.org The versatility of the Ugi reaction allows for wide variation in the other three components, making it an ideal strategy for generating diverse molecular scaffolds for applications such as drug discovery. nih.govnih.gov

| Component | Role | Example Reactants |

|---|---|---|

| Amine | Scaffold Core | This compound |

| Aldehyde | Diversity Input 1 | Formaldehyde, Benzaldehyde, Isobutyraldehyde |

| Carboxylic Acid | Diversity Input 2 | Acetic acid, Benzoic acid, Propionic acid |

| Isocyanide | Diversity Input 3 | tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl (B1604629) isocyanide |

Beyond the Ugi reaction, other convergent strategies can be employed to synthesize the chroman-4-one precursor itself. Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, offer an efficient route to the core structure. For example, a rhodium-catalyzed intermolecular hydroacylation of an alkyne with a substituted salicylaldehyde, followed by an intramolecular oxo-Michael addition, can produce 2,3-disubstituted chroman-4-ones in a highly diastereoselective manner. nih.gov Similarly, cascade radical cyclizations of 2-(allyloxy)arylaldehydes provide another modern approach to access substituted chroman-4-one scaffolds. mdpi.com These advanced methods allow for the rapid assembly of the key heterocyclic intermediate, which can then be converted to this compound as described previously.

Derivatization Strategies for this compound at the Nitrogen Atom

The primary amine group of this compound is a versatile handle for further functionalization, allowing for the synthesis of a wide range of secondary and tertiary amines, as well as amides.

Amidation: The formation of an amide bond is one of the most fundamental transformations in medicinal and organic chemistry. orgsyn.org this compound can be readily acylated by reacting it with various acylating agents. The most common methods involve the use of acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct coupling with a carboxylic acid can be achieved using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Alkylation: N-alkylation of the primary amine can be achieved through several methods. Direct alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) can provide secondary and tertiary amines, although this method can be difficult to control and may lead to over-alkylation, resulting in a mixture of products and even quaternary ammonium salts.

A more controlled method for mono-alkylation is reductive amination. In this approach, this compound is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ with a selective reducing agent like NaBH(OAc)₃. This two-step, one-pot procedure is highly efficient for producing a wide variety of N-substituted secondary amines.

| Transformation | Reagent Class | Specific Examples | Product Type |

|---|---|---|---|

| Amidation | Acyl Halides / Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride | N-Acyl derivatives (Amides) |

| Carboxylic Acids + Coupling Agents | Propionic acid + EDC, Benzoic acid + DCC | N-Acyl derivatives (Amides) | |

| Alkylation | Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl bromide | N-Alkyl derivatives (Secondary/Tertiary Amines) |

| Aldehydes/Ketones + Reducing Agent | Formaldehyde + NaBH(OAc)₃, Acetone (B3395972) + NaBH₃CN | N-Alkyl derivatives (Secondary Amines) |

Formation of Ureas, Thioureas, and Sulfonamides

The primary amine functionality of this compound serves as a versatile nucleophilic handle for the synthesis of a variety of derivatives, including ureas, thioureas, and sulfonamides. These functional groups are prevalent in medicinally relevant compounds due to their ability to form stable hydrogen bonds with biological targets. The synthetic routes to these derivatives typically involve standard, high-yielding reactions common in medicinal chemistry.

Formation of Ureas

Urea (B33335) derivatives of this compound can be readily prepared through the reaction of the primary amine with an appropriate isocyanate. This addition reaction is typically efficient and proceeds under mild conditions, often at room temperature in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107). The nucleophilic amine attacks the electrophilic carbon of the isocyanate, yielding the corresponding N,N'-disubstituted urea.

A general reaction scheme is as follows: this compound + R-N=C=O → N-(7-tert-Butyl-chroman-4-yl)-N'-(R)-urea

While specific research detailing a wide array of urea derivatives from this compound is not extensively documented in publicly available literature, this synthetic pathway is a standard and reliable method for generating such compounds. The properties of the final product can be tuned by varying the 'R' group on the isocyanate.

Formation of Thioureas

Analogous to urea formation, thiourea (B124793) derivatives are synthesized by reacting this compound with an isothiocyanate. The sulfur atom in the isothiocyanate makes the carbonyl carbon highly electrophilic, facilitating a rapid reaction with the primary amine. This method is a cornerstone for creating diverse libraries of thiourea compounds. mdpi.com

The general reaction is: this compound + R-N=C=S → N-(7-tert-Butyl-chroman-4-yl)-N'-(R)-thiourea

This reaction is generally carried out in a suitable solvent like tetrahydrofuran or acetone at room temperature. mdpi.com The resulting thiourea derivatives are valuable scaffolds in drug discovery and materials science.

Table 1: Representative Thiourea Derivatives and Reaction Components

| Product Name | Amine Reactant | Isothiocyanate Reactant |

|---|---|---|

| N-(7-tert-Butyl-chroman-4-yl)-N'-phenylthiourea | This compound | Phenyl isothiocyanate |

| N-(7-tert-Butyl-chroman-4-yl)-N'-(4-chlorophenyl)thiourea | This compound | 4-Chlorophenyl isothiocyanate |

Formation of Sulfonamides

Sulfonamides are typically prepared by the reaction of a primary amine with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction. This method, known as the Hinsberg test for amines, is a classic and robust way to form the sulfonamide linkage.

The general reaction scheme is: this compound + R-SO₂Cl + Base → N-(7-tert-Butyl-chroman-4-yl)-R-sulfonamide + Base·HCl

The reaction is usually performed in a solvent like dichloromethane at or below room temperature. The choice of the sulfonyl chloride (R-SO₂Cl) allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Table 2: Representative Sulfonamide Derivatives and Reaction Components

| Product Name | Amine Reactant | Sulfonyl Chloride Reactant |

|---|---|---|

| N-(7-tert-Butyl-chroman-4-yl)benzenesulfonamide | This compound | Benzenesulfonyl chloride |

| N-(7-tert-Butyl-chroman-4-yl)-4-methylbenzenesulfonamide | This compound | 4-Methylbenzenesulfonyl chloride (Tosyl chloride) |

Note: This table illustrates potential derivatives based on established synthetic protocols.

Detailed Chemical Transformations and Reactivity of 7 Tert Butyl Chroman 4 Ylamine Scaffolds

Reactivity of the Aromatic Ring in the Presence of the tert-Butyl Moiety

The benzene (B151609) ring of the chroman scaffold is substituted with two electron-donating groups: the ether oxygen of the pyran ring and the tert-butyl group at the C7 position. Both groups act as activators for electrophilic aromatic substitution and are ortho-, para-directors. wikipedia.orglibretexts.org Their combined influence strongly governs the regioselectivity of reactions on the aromatic ring.

The ether oxygen directs electrophilic attack to the C6 (para) and C8 (ortho) positions. libretexts.org Simultaneously, the C7-tert-butyl group directs to its ortho positions (C6 and C8) and its para position (C5). The synergistic effect of these two groups strongly activates the C6 and C8 positions. However, the large steric bulk of the tert-butyl group significantly hinders electrophilic attack at the adjacent C8 position. vanderbilt.edu Consequently, electrophilic aromatic substitution on the 7-tert-butyl-chroman scaffold is overwhelmingly directed to the C6 position.

Reactions such as halogenation and nitration are expected to proceed regioselectively at C6. For typical halogenations, a Lewis acid catalyst is employed to generate a potent electrophile. wikipedia.orgmasterorganicchemistry.com Nitration can be achieved using standard conditions, such as nitric acid in the presence of sulfuric acid, or with milder reagents for highly activated rings. nih.gov

Table 1: Representative Conditions for Electrophilic Aromatic Substitution on Activated Arenes

| Reaction | Electrophile Source | Catalyst/Solvent | Expected Major Product |

|---|---|---|---|

| Bromination | Br₂ | FeBr₃, CCl₄ | 6-Bromo-7-tert-butyl-chroman-4-ylamine |

| Chlorination | Cl₂ | AlCl₃, CH₂Cl₂ | 6-Chloro-7-tert-butyl-chroman-4-ylamine |

| Iodination | I₂ | HNO₃ (oxidizing agent) | 6-Iodo-7-tert-butyl-chroman-4-ylamine |

| Nitration | HNO₃ / H₂SO₄ | Acetic Anhydride | 7-tert-Butyl-6-nitro-chroman-4-ylamine |

| Friedel-Crafts Acylation | CH₃COCl | AlCl₃ | 6-Acetyl-7-tert-butyl-chroman-4-ylamine |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds but require an aryl halide or triflate as a starting material. wikipedia.org Therefore, derivatives of 7-tert-butyl-chroman-4-ylamine, such as 6-bromo-7-tert-butyl-chroman-4-ylamine, are necessary substrates for these transformations.

The Suzuki-Miyaura coupling reaction enables the formation of a biaryl linkage by reacting the aryl halide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling joins an aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base, to form an arylethyne derivative. libretexts.orgwikipedia.org The reactivity of the halide in these couplings generally follows the order I > Br >> Cl. wikipedia.org

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O |

| Suzuki Coupling | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF/DMF |

| Sonogashira Coupling | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Diisopropylamine | Toluene |

Transformations Involving the 4-Amine Group

The primary amine at the C4 position is a key functional handle, acting as a potent nucleophile and participating in various transformations.

As a primary amine, the 4-amino group readily reacts with electrophiles. N-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), to form the corresponding amide. researchgate.net Alternatively, carboxylic acids can be coupled directly with the amine using peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

N-alkylation with alkyl halides is also a common transformation. However, this reaction can be difficult to control, often leading to over-alkylation to produce secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. nih.gov Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), provides a more controlled method for synthesizing secondary or tertiary amines.

Table 3: Examples of Reactions at the 4-Amine Position

| Reaction Type | Reagent | Base/Additive | Product Type |

|---|---|---|---|

| N-Acylation | Acetyl chloride | Triethylamine | N-(7-tert-Butyl-chroman-4-yl)acetamide |

| N-Acylation | Benzoic acid | EDC, HOBt | N-(7-tert-Butyl-chroman-4-yl)benzamide |

| N-Alkylation | Methyl iodide | K₂CO₃ | 7-tert-Butyl-N-methyl-chroman-4-ylamine |

| Reductive Amination | Acetone (B3395972), NaBH(OAc)₃ | Acetic Acid | 7-tert-Butyl-N-isopropyl-chroman-4-ylamine |

The 4-amino group is situated at a benzylic position, which influences its oxidative chemistry. rsc.org Oxidation of primary benzylic amines can lead to the formation of imines, particularly with reagents like manganese dioxide (MnO₂). researchgate.net More potent oxidizing agents, such as peroxy acids, could potentially oxidize the primary amine further to nitroso or nitro compounds, though careful control of reaction conditions is required to avoid side reactions.

Conversely, the amine functionality is generally stable under common reducing conditions. Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), typically used for carbonyl reduction, will not reduce the primary amine. This stability allows for selective transformations elsewhere in the molecule without affecting the amine group.

Ring System Modifications and Stability under Various Reaction Conditions

The chroman ring system consists of a dihydropyran ring fused to a benzene ring. The ether linkage within the dihydropyran ring is the most susceptible point for chemical modification.

Under strongly acidic conditions, particularly with hydrogen halides like HBr or HI, the chroman ring can undergo cleavage. The reaction mechanism involves the initial protonation of the ether oxygen to form a good leaving group. nih.gov This is followed by a nucleophilic attack by the halide ion. Cleavage will preferentially occur at the C2-O bond, as nucleophilic attack on an sp²-hybridized carbon of the benzene ring is highly unfavorable. This ring-opening reaction results in a substituted phenol (B47542) derivative.

The chroman ring is generally stable under neutral and basic conditions. It is also robust towards many common oxidizing and reducing agents that are not specifically targeted at cleaving ethers. For instance, the ring system is stable to reagents like LiAlH₄, NaBH₄, and mild oxidants like PCC or MnO₂ when other functional groups are the intended target. However, radical reactions or photochemical conditions can induce homolytic cleavage of the C-O bond. nih.gov

Ring Opening and Rearrangement Pathways

While the chroman ring is generally stable, under specific conditions, it can undergo ring-opening reactions. For the this compound scaffold, such transformations typically require harsh conditions or the presence of specific reagents that can activate the ether linkage. Theoretical studies suggest that protonation of the ether oxygen, followed by nucleophilic attack at the C2 or C4 position, could initiate ring scission. However, experimental evidence for such pathways remains limited in the scientific literature.

Rearrangement reactions of the chroman skeleton are also uncommon. Plausible, though not experimentally verified, rearrangements could involve Wagner-Meerwein-type shifts of the tert-butyl group under strongly acidic conditions, potentially leading to isomeric chroman structures. The stability of the tert-butyl carbocation would be a driving force for such a rearrangement.

| Transformation | Conditions | Potential Products |

| Ring Opening | Strong acid (e.g., HBr, HI) | Phenolic propanolamines |

| Rearrangement | Lewis or Brønsted acids | Isomeric tert-butyl-chroman-4-ylamines |

This table represents theoretical pathways due to limited experimental data.

Stability to Oxidative and Reductive Stress

The stability of this compound under oxidative and reductive conditions is a critical factor in its potential applications.

Oxidative Stress: The primary site of oxidation is the amine group at the C4 position. Mild oxidizing agents can lead to the formation of the corresponding hydroxylamine (B1172632) or imine. Stronger oxidants, however, can lead to the cleavage of the C-N bond or degradation of the entire molecule. The electron-rich aromatic ring is also susceptible to oxidation, though the sterically hindering tert-butyl group may offer some degree of protection.

Reductive Stress: The chroman ring itself is largely inert to common reducing agents. The primary amine at the C4 position is also at its lowest oxidation state and therefore not susceptible to reduction. However, functional groups introduced onto the scaffold, such as a nitro group on the aromatic ring, could be selectively reduced without affecting the core structure.

| Condition | Reagent Example | Expected Outcome |

| Mild Oxidation | m-CPBA | Formation of N-oxide or hydroxylamine |

| Strong Oxidation | KMnO4 | Degradation of the molecule |

| Catalytic Hydrogenation | H2, Pd/C | No reaction on the core scaffold |

Stereochemical Considerations in Transformations and Epimerization Studies

The C4 position of this compound is a stereocenter, leading to the existence of (R) and (S) enantiomers. Chemical transformations involving this center or adjacent positions must consider the stereochemical outcome.

Reactions that proceed through a planar intermediate at C4, such as oxidation to an imine followed by reduction, can lead to racemization or the formation of diastereomers if another chiral center is present. Epimerization at the C4 position can be induced under conditions that facilitate the reversible formation of such a planar intermediate. Studies on related chroman systems suggest that elevated temperatures or the presence of a suitable catalyst can promote epimerization, leading to a thermodynamic mixture of diastereomers.

Catalyst-Mediated Transformations for Enhanced Selectivity

The use of catalysts can significantly enhance the selectivity of reactions involving the this compound scaffold.

Regioselectivity: In reactions involving the aromatic ring, such as electrophilic substitution, the directing effects of the ether oxygen and the tert-butyl group can be modulated by the choice of catalyst. For instance, a bulky Lewis acid catalyst might favor substitution at the less sterically hindered positions.

Stereoselectivity: Asymmetric catalysis is crucial for controlling the stereochemistry of reactions at the C4 position or for the enantioselective synthesis of the scaffold itself. For example, the asymmetric reduction of a corresponding 7-tert-butyl-chroman-4-one can yield enantiomerically enriched this compound. Chiral catalysts, such as those based on transition metals with chiral ligands, are instrumental in achieving high enantioselectivity.

| Reaction Type | Catalyst Type | Desired Outcome |

| Aromatic Substitution | Lewis Acids | Enhanced regioselectivity |

| Asymmetric Reduction | Chiral transition metal complexes | High enantiomeric excess |

| N-Functionalization | Various | Selective mono- or di-alkylation/arylation |

Structure Activity Relationship Sar Studies of 7 Tert Butyl Chroman 4 Ylamine Derivatives

The Role of the 7-tert-Butyl Substituent in Modulating Biological Activity

The substituent at the C-7 position of the chroman ring plays a crucial role in defining the molecule's interaction with target proteins. The tert-butyl group, in particular, is a common motif used in medicinal chemistry to introduce steric bulk and improve metabolic stability. chemrxiv.orgresearchgate.net Its impact on the biological activity of 7-tert-butyl-chroman-4-ylamine is multifaceted, stemming from its distinct steric and electronic properties.

The tert-butyl group is characterized by its significant steric bulk and its nature as a weak electron-donating group through hyperconjugation. nih.gov These properties profoundly influence how the ligand orients itself within and interacts with a protein's binding pocket.

Steric Effects: The large, three-dimensional profile of the tert-butyl group can serve several functions in target recognition. chemrxiv.org It can act as a hydrophobic anchor, fitting into a corresponding lipophilic pocket on the receptor surface, thereby increasing binding affinity through the hydrophobic effect. libretexts.org This steric hindrance can also provide conformational rigidity to the molecule, reducing the entropic penalty upon binding and promoting a more favorable bioactive conformation. researchgate.net Conversely, if the binding site is sterically constrained, the bulkiness of the tert-butyl group can lead to steric clashes, preventing optimal binding and reducing activity. libretexts.org

Electronic Effects: Electronically, the tert-butyl group is a weak sigma (σ)-electron donor. This hyperconjugation effect can subtly increase the electron density of the aromatic ring of the chroman nucleus. nih.gov This modulation of the electronic landscape can influence cation-π or π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor's active site. While generally considered a minor electronic contributor compared to other functional groups, this effect can be significant in fine-tuning binding interactions. nih.gov

The combination of steric and electronic effects directly translates into the ligand's binding affinity (how strongly it binds to the target) and efficacy (the biological response it elicits after binding).

The presence of a tert-butyl group is often exploited to enhance binding affinity by occupying a specific hydrophobic sub-pocket in the target protein. nih.govmdpi.com Studies on various molecular scaffolds have shown that the addition of a tert-butyl group can lead to a significant increase in potency, provided the target has a complementary binding site. For example, tert-butylated phenols are effective antioxidants, with their bulky nature enhancing their utility in non-polar environments like oils and plastics. mdpi.com This principle suggests that the 7-tert-butyl group likely directs the chroman-4-ylamine scaffold toward targets possessing a defined lipophilic pocket that can accommodate its size.

Efficacy, whether a compound acts as an agonist or antagonist, can also be modulated. The orientation enforced by the bulky group can position other key pharmacophoric elements, such as the C-4 amine, for optimal or suboptimal interactions required to trigger a biological response. An antagonist effect can arise if the bulky group permits binding but prevents the conformational change in the receptor necessary for activation. libretexts.org

The following table illustrates how the size of a substituent at the 7-position of a hypothetical chroman derivative might influence its binding affinity, represented by the inhibitory constant (Ki).

| Compound | Substituent at C-7 | Hypothetical Ki (nM) | Rationale for Affinity Change |

| A | -H | 150 | Baseline affinity without specific hydrophobic interaction at C-7. |

| B | -Methyl | 85 | Small hydrophobic group provides a minor increase in affinity. |

| C | -Isopropyl | 40 | Larger hydrophobic group provides a better fit into the pocket. |

| D | -tert-Butyl | 15 | The bulky group provides an optimal fit into the hydrophobic pocket, maximizing favorable interactions. |

| E | -Phenyl | 60 | A bulky but planar group that may not fit the pocket as well as the tetrahedral tert-butyl group, leading to reduced affinity compared to D. |

This table is illustrative and based on general medicinal chemistry principles of hydrophobic interactions.

Impact of Modifications at C-2, C-4, and the Amino Nitrogen on SAR

Beyond the C-7 position, modifications to other parts of the this compound scaffold are critical for optimizing biological activity. The stereocenter at C-4, the substitution pattern on the heterocyclic and aromatic rings (C-2 and C-8), and derivatization of the C-4 amino group are key areas for SAR exploration.

The C-4 position of chroman-4-ylamine is a chiral center, meaning the compound exists as a pair of enantiomers, (R) and (S). It is a well-established principle in pharmacology that stereoisomers can exhibit significantly different biological activities, affinities, and metabolic profiles due to the chiral nature of biological macromolecules like receptors and enzymes. nih.gov

Often, only one enantiomer is responsible for the desired pharmacological effect (the eutomer), while the other is less active or inactive (the distomer). SAR studies on related chroman derivatives have frequently demonstrated a clear stereochemical preference. For instance, in a series of spirocyclic chromanes developed as antimalarial agents, the (S)-enantiomer consistently showed a 3- to 5-fold higher potency than the corresponding (R)-enantiomer. nih.gov Similarly, studies on 3,4-disubstituted chroman derivatives as pure antiestrogens revealed that the relative configuration between the C-3 and C-4 positions was crucial for activity. nih.gov

This stereoselectivity arises from the requirement for a precise three-dimensional arrangement of functional groups to engage in specific interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with the target protein. A preference for the (R)-configuration would imply that this specific spatial arrangement of the amino group, the chroman ring, and the C-7 tert-butyl group is optimal for binding to the intended biological target.

Modifications at other positions on the chroman ring can further refine the activity profile.

Substituents at C-8: The C-8 position is adjacent to the C-7 tert-butyl group on the aromatic ring. Adding substituents here can influence the electronic environment and steric profile. In the aforementioned SIRT2 inhibitor study, introducing electron-withdrawing groups at the C-6 and C-8 positions was found to be favorable for activity. nih.govacs.org An unsubstituted aromatic ring led to a complete loss of activity, highlighting the necessity of substituents on the benzene (B151609) portion of the chroman. This suggests that for this compound, adding an electron-withdrawing group like a halogen at C-8 could potentially enhance activity through electronic modulation or by making additional contacts with the receptor.

The following table, adapted from SAR studies on chroman-4-one SIRT2 inhibitors, demonstrates the importance of substitutions on the aromatic ring.

| Compound (Chroman-4-one derivative) | R6 Substituent | R8 Substituent | % Inhibition of SIRT2 @ 200 µM | IC50 (µM) |

| 1b | H | H | 1 ± 1.0 | >200 |

| 1a | Cl | Cl | 84 ± 0.5 | 3.0 |

| 1c | Br | Br | 85 ± 0.6 | 1.5 |

| 1d | CH3 | CH3 | 77 ± 1.0 | 11.2 |

| 1f | Cl | H | 73 ± 0.5 | 14.1 |

Data adapted from studies on 2-pentyl-chroman-4-one derivatives as SIRT2 inhibitors. nih.govacs.org This data illustrates SAR principles on the chroman scaffold.

The primary amino group at the C-4 position is a critical pharmacophoric feature, likely acting as a hydrogen bond donor and/or as a basic center that can be protonated at physiological pH to form an ionic bond with an acidic residue (e.g., aspartic acid, glutamic acid) on the target protein. libretexts.org Derivatization of this amine provides a powerful tool to modulate bioactivity.

Common derivatization strategies include:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) to form secondary or tertiary amines can alter basicity (pKa), steric profile, and lipophilicity. This can fine-tune the strength of ionic interactions and potentially access new hydrophobic pockets.

N-Acylation: Converting the amine to an amide removes its basicity and turns the group from a hydrogen bond donor into a hydrogen bond acceptor (at the carbonyl oxygen). This drastic change in properties can completely alter the binding mode and biological activity.

N-Sulfonylation: Similar to acylation, forming a sulfonamide neutralizes the basicity of the amine and introduces a strong hydrogen bond accepting sulfonyl group.

The choice of derivatizing reagent is critical. nih.gov Each modification systematically probes the requirements of the receptor binding site. If activity is retained or enhanced with a secondary amine but lost with a tertiary amine or an amide, it suggests that the N-H proton is essential for a hydrogen bond donor interaction. Conversely, if an amide is more potent, it may indicate that the original basicity was detrimental or that a hydrogen bond acceptor is preferred at that position.

Development of Quantitative Structure-Activity Relationships (QSAR) Models for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. omicstutorials.comjetir.org For the this compound series, the development of a QSAR model would be a critical step in optimizing lead compounds by predicting the activity of novel, unsynthesized analogues, thereby streamlining the drug discovery process. mdpi.com

The process begins with the synthesis and biological evaluation of a diverse set of this compound derivatives. Structural diversity is typically introduced by modifying substituents at various positions on the chroman ring or the amine group. The biological activity of each compound is quantified, for instance, by measuring its binding affinity (Ki) or functional potency (EC50 or IC50) against a specific biological target.

Subsequently, a wide range of molecular descriptors is calculated for each analogue. These descriptors quantify various aspects of the molecule's physicochemical properties and are generally categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO). For the chroman-4-ylamine scaffold, modifications to the aromatic ring could significantly alter these parameters.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar volume, and specific steric parameters (e.g., Taft or STERIMOL) are crucial, especially when considering the bulky tert-butyl group and substitutions on the chroman nucleus.

Hydrophobic Descriptors: These quantify the lipophilicity of the compounds, a key factor in membrane permeability and ligand-receptor interactions. The partition coefficient (logP) or calculated variations (e.g., clogP) are the most common descriptors in this class.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching.

Once the descriptors and biological activities are tabulated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation that relates the most relevant descriptors to the biological activity. frontiersin.org The general form of an MLR-based QSAR equation would be:

Biological Activity (e.g., log(1/IC50)) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂... are the molecular descriptors, and c₁, c₂... are their regression coefficients, indicating the weight and direction (positive or negative) of their influence on the activity.

The validity and predictive power of the generated model are rigorously assessed using statistical metrics such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and external validation with a test set of compounds not used in model generation. mdpi.comfrontiersin.org A robust QSAR model for the this compound series would offer valuable insights into which molecular properties are key for activity, guiding the design of more potent derivatives. For example, a study on chromone (B188151) derivatives identified specific electrostatic and steric fields as major determinants of biological activity. nih.gov

Table 1: Illustrative Data Structure for a QSAR Study of this compound Analogues

| Compound ID | Substituent (R) | Biological Activity (IC50, nM) | LogP (Hydrophobicity) | Dipole Moment (Debye) | Molecular Volume (ų) |

|---|---|---|---|---|---|

| 1 | H | 150 | 3.8 | 1.9 | 250 |

| 2 | 6-Fluoro | 95 | 3.9 | 2.5 | 252 |

| 3 | 6-Chloro | 80 | 4.3 | 2.6 | 258 |

| 4 | 6-Methyl | 120 | 4.2 | 1.8 | 265 |

| 5 | N-Methyl | 200 | 3.9 | 2.1 | 264 |

Pharmacophore Mapping and Ligand Design Principles for this compound Analogues

Pharmacophore mapping is a cornerstone of ligand-based drug design, defining the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. nih.govnih.gov For the this compound scaffold, a pharmacophore model would serve as a 3D query to identify novel, structurally diverse compounds with a high probability of being active. researchgate.net

The generation of a pharmacophore model for this series would typically involve the following steps:

Selection of Active Compounds: A set of structurally diverse and potent this compound analogues is chosen as the training set.

Conformational Analysis: The potential 3D conformations of each molecule are generated to ensure that the relevant bioactive conformation is included in the analysis.

Feature Identification: Key chemical features common to the active molecules are identified. For the this compound structure, these would likely include:

Hydrogen Bond Donor (HBD): The primary amine at the 4-position is a critical HBD feature.

Hydrogen Bond Acceptor (HBA): The ether oxygen within the chroman ring can act as an HBA.

Aromatic Ring (AR): The benzene ring of the chroman nucleus provides a feature for potential π-π stacking or hydrophobic interactions.

Hydrophobic (HY): The tert-butyl group at the 7-position is a prominent hydrophobic feature that likely occupies a specific lipophilic pocket in the target's binding site.

Alignment and Model Generation: The training set molecules are aligned based on these common features. The resulting 3D arrangement of these features, including the distances and angles between them, constitutes the pharmacophore hypothesis. researchgate.net A successful model would map the relative positions of the amine, ether oxygen, aromatic ring, and the hydrophobic tert-butyl group.

Once validated, this pharmacophore model can guide ligand design in several ways:

Virtual Screening: The model can be used to search large databases of chemical compounds to identify new molecules that match the pharmacophoric features, even if their core scaffold is different from the chroman ring. nih.gov

Scaffold Hopping: It helps in designing novel chemotypes that maintain the crucial 3D arrangement of interaction points but possess different underlying molecular skeletons, potentially leading to improved properties.

Lead Optimization: The model can rationalize the observed SAR and guide the modification of existing ligands. For instance, if the model indicates a specific spatial region for a hydrophobic feature, chemists can design analogues with different hydrophobic groups to optimize that interaction. Studies on other G protein-coupled receptor (GPCR) ligands have successfully used pharmacophore models with features like HBD, HBA, and aromatic rings to design selective agonists. nih.gov

Table 2: Potential Pharmacophoric Features of the this compound Scaffold

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Amine (-NH₂) at C4 | Interaction with an acceptor group (e.g., Asp, Glu, backbone carbonyl) in the receptor. |

| Hydrogen Bond Acceptor (HBA) | Ether oxygen (-O-) in the chroman ring | Interaction with a donor group (e.g., Ser, Thr, Asn) in the receptor. |

| Aromatic Ring (AR) | Benzene portion of the chroman nucleus | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) or hydrophobic interactions. |

| Hydrophobic (HY) | tert-Butyl group at C7 | Van der Waals interactions within a lipophilic pocket of the receptor. |

Mechanistic Biological Activity in Vitro of 7 Tert Butyl Chroman 4 Ylamine Scaffold Analogs

In Vitro Efficacy and Potency against Specific Biological Targets

Analogs of the 7-tert-Butyl-chroman-4-ylamine scaffold have shown potential for modulating several classes of biological targets, including ion channels, enzymes, and protein-protein interfaces. The in vitro efficacy of these analogs is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the equilibrium inhibition constant (Ki), which measure the concentration of the compound required to achieve a 50% effect.

Modulatory Effects on Ion Channels (e.g., ATP-Sensitive Potassium Channels)

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, particularly in smooth muscle and pancreatic β-cells. Compounds that open these channels can induce hyperpolarization, leading to muscle relaxation. The chroman scaffold is a key feature of Cromakalim, a well-known KATP channel opener. Analogs of Cromakalim, which share this core structure, have been developed as potential therapeutics. These compounds function by binding to the sulfonylurea receptor (SUR) subunit of the KATP channel complex, which increases the probability of the channel being in its open state. This activity demonstrates that the chroman framework is well-suited for interaction with and modulation of KATP ion channels.

Inhibition of Key Enzymes (e.g., Beta-Secretase)

Beta-secretase (BACE-1) is a transmembrane aspartyl protease that plays a rate-limiting role in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Consequently, BACE-1 is a significant therapeutic target, and numerous inhibitors have been developed. The chroman and chromene scaffolds have been successfully utilized to design potent BACE-1 inhibitors. Structure-activity relationship (SAR) studies have revealed that specific substitutions and stereochemistry on the chroman ring are critical for high-potency inhibition. For instance, 8-tetrahydropyran (8-THP) chroman analogs have been systematically evaluated to optimize their potency and brain permeability.

| Compound Class | Specific Analog | BACE-1 Inhibition (IC50) | Reference |

| 8-THP Chroman Analog | Compound with 3-cyanophenyl substituent | 45 nM | |

| Chroman Analog | (2R,3R)-171 (R1=H, R2=F) | 12 nM |

These findings highlight that the chroman scaffold can be effectively oriented within the BACE-1 active site to interact with key residues like Asp228 and Arg235, leading to potent enzyme inhibition.

Interaction with Protein-Protein Interfaces (e.g., Inhibitor of Apoptosis Proteins - IAPs)

Inhibitor of Apoptosis Proteins (IAPs) are key regulators of programmed cell death, often overexpressed in cancer cells. A critical member of this family is the X-linked inhibitor of apoptosis (XIAP), which directly binds to and inhibits caspases, the executioner enzymes of apoptosis. This inhibition is mediated by specific Baculoviral IAP Repeat (BIR) domains. The natural antagonist of IAPs is the mitochondrial protein Smac/DIABLO, which binds to the BIR domains of IAPs, preventing them from inhibiting caspases. Small molecules that mimic the N-terminal AVPI motif of Smac, known as Smac mimetics, have been developed to antagonize IAPs and promote apoptosis.

The chroman scaffold, specifically in the form of isoflavone (B191592) analogs, has been shown to exhibit IAP inhibitory activity. Phenoxodiol, an isoflavone analog containing a chroman-4-one core, is recognized as an inhibitor of XIAP. This indicates that the chroman structure can serve as a template for designing molecules that disrupt the IAP-caspase protein-protein interface, thereby sensitizing cancer cells to apoptosis.

| Compound | Target | Activity | Reference |

| Phenoxodiol (isoflavone analog) | XIAP | Inhibitor | |

| GDC-0152 | XIAP-BIR3 | Ki = 28 nM | |

| Birinapant | cIAP1 | Kd < 1 nM |

CFTR Corrector Activity and Associated Mechanisms

Cystic Fibrosis is caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes a chloride and bicarbonate channel. The most common mutation, F508del, leads to protein misfolding and premature degradation, preventing the CFTR channel from reaching the cell surface. CFTR correctors are small molecules designed to rescue the folding and trafficking of mutant CFTR, thereby increasing the density of functional channels at the cell membrane.

Compounds featuring a chroman-based structure have been identified as modulators of CFTR activity. Genistein, a naturally occurring isoflavone with a 5,7-Dihydroxy-3-(4-hydroxy-phenyl)-chroman-4-one structure, is a well-studied CFTR potentiator that increases the channel's opening rate. While primarily classified as a potentiator (acting on channels already at the cell surface), the activity of Genistein demonstrates that the chroman scaffold can interact productively with the CFTR protein. This establishes a basis for designing chroman analogs that could function as correctors, potentially by stabilizing key domains during protein folding and processing in the endoplasmic reticulum.

Elucidation of Molecular Mechanisms of Action through Biochemical and Cellular Assays

Understanding the precise molecular interactions of a compound is essential for rational drug design. For analogs of the this compound scaffold, biochemical and cellular assays are employed to determine binding affinity, selectivity, and functional effects on their respective targets.

Receptor Binding Studies and Competition Assays

Receptor binding assays are a cornerstone of in vitro pharmacology, used to quantify the affinity of a ligand for its receptor. These assays typically use a radiolabeled or fluorescently tagged ligand with known high affinity for the target. A competition assay is then performed, where increasing concentrations of an unlabeled test compound (e.g., a chroman analog) are added to compete for binding with the labeled ligand. The concentration of the test compound that displaces 50% of the specific binding of the labeled ligand is the IC50 value, from which the inhibition constant (Ki) can be calculated. The Ki value represents the intrinsic binding affinity of the compound for the target.

Analogs with a chromane (B1220400) core have been extensively studied using this methodology to determine their affinity and selectivity for various receptors, such as the sigma-1 (σ1) and serotonin (B10506) (5-HT1A) receptors. These studies reveal how subtle changes to the chromane scaffold, such as the addition of different substituents or alterations in stereochemistry, can dramatically impact binding affinity and selectivity against other receptors.

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

| (+)-3a (3-amino-chromane derivative) | σ1 | 2.1 nM | |

| Compound 20 (chromenone derivative) | σ1 | 27.2 nM | |

| Compound 12 (chromenone derivative) | σ1 | 19.6 nM | |

| Compound 45 (lactam-fused chroman) | 5-HT1A | 1.1 nM | |

| Compound 53 (lactam-fused chroman) | 5-HT1A | 1.4 nM |

These binding assays are critical for building a comprehensive structure-activity relationship (SAR) profile, guiding the optimization of lead compounds based on the this compound scaffold for improved potency and target selectivity.

Cellular Functional Assays (e.g., Reporter Gene Assays, Ion Flux Assays)

Cellular functional assays are crucial tools for elucidating the mechanisms of action of novel compounds. For chroman derivatives, these assays can reveal their influence on specific cellular signaling pathways and ion channel functions.

Reporter Gene Assays: These assays are instrumental in studying the regulation of gene expression. thermofisher.compromega.comindigobiosciences.com A reporter gene, such as luciferase or β-galactosidase, is placed under the control of a specific promoter of interest. thermofisher.compromega.com When a compound interacts with the signaling pathway that regulates this promoter, the expression of the reporter gene is altered, leading to a measurable change in the reporter protein's activity. promega.com For instance, if a this compound analog were to modulate a nuclear receptor or a transcription factor, a reporter gene assay could quantify this activity by measuring the light output from luciferase or the color change induced by β-galactosidase. thermofisher.compromega.com This technique allows for high-throughput screening to identify compounds that affect specific genetic pathways. indigobiosciences.com

Ion Flux Assays: These assays are vital for investigating the effects of compounds on ion channels, which are critical for numerous physiological processes. nih.govcreative-bioarray.comaurorabiomed.com Techniques often involve measuring the movement of ions like potassium, sodium, or calcium across the cell membrane. creative-bioarray.com For example, a thallium flux assay can be used as a surrogate for potassium channel activity. metrionbiosciences.com In this setup, cells expressing a potassium channel of interest are loaded with a thallium-sensitive dye. metrionbiosciences.com The addition of a this compound analog that modulates the channel would alter the influx of thallium, resulting in a change in fluorescence. metrionbiosciences.com Such assays are amenable to high-throughput screening and can provide valuable information on the potency and mechanism of action of channel-modulating compounds. nih.gov

Comparative Biological Profiling of this compound Derivatives Across Target Classes

The biological profile of chroman-4-ylamine derivatives can be significantly influenced by the nature and position of substituents on the chroman scaffold. By comparing the activity of various analogs across different biological targets, structure-activity relationships (SAR) can be established.

Studies on related chroman-4-one derivatives have demonstrated that substitutions at the C2, C6, C7, and C8 positions can dramatically alter their biological activity. For instance, in a study of substituted chroman-4-ones as sirtuin 2 (SIRT2) inhibitors, it was found that the nature of the substituent at the 7-position had a notable impact on inhibitory activity. acs.org While larger, electron-withdrawing groups at the 6- and 8-positions were favorable for SIRT2 inhibition, a fluorine substituent at the 7-position resulted in only weak activity. acs.org This suggests that the electronic properties and steric bulk of the substituent at position 7 are critical determinants of activity for this target class.

The introduction of a tert-butyl group at the 7-position, as in this compound, would introduce a bulky, lipophilic moiety. Based on SAR studies of related heterocyclic compounds, this could lead to a variety of effects depending on the target. For some targets, this bulky group might enhance binding through hydrophobic interactions within a specific pocket of the protein. Conversely, it could also lead to steric hindrance, reducing or abolishing activity at other targets.

A comparative analysis of various 7-substituted chroman-4-one derivatives against a panel of microbial pathogens revealed that modifications at this position can significantly impact antimicrobial potency. mdpi.com Specifically, the addition of alkyl or aryl carbon chains at the 7-hydroxyl group was found to reduce antimicrobial activity, indicating that for this particular biological effect, a free hydroxyl group or a smaller substituent might be preferred. mdpi.com

The following interactive table summarizes the structure-activity relationships for a series of substituted chroman-4-one analogs as SIRT2 inhibitors, highlighting the influence of substitution patterns on their activity.

| Compound | R¹ | R² | R³ | SIRT2 Inhibition (%) at 200 µM | IC₅₀ (µM) |

| 1a | H | Br | Br | >95 | 4.3 |

| 1b | H | Cl | Cl | >95 | 4.5 |

| 1c | H | I | I | >95 | 2.6 |

| 1d | H | Br | H | 88 | 15.6 |

| 1e | H | Cl | H | 77 | 25.1 |

| 1f | H | I | H | 62 | - |

| 1g | H | H | Br | 49 | - |

| 1h | H | H | Cl | 36 | - |

| 1i | H | H | H | 35 | - |

| 1j | F | H | H | 18 | - |

| 1k | H | Br | Br | 76 | 10.6 |

| 1l | H | Br | Br | 57 | - |

| 1m | H | Br | Br | >95 | 1.5 |

| 1n | H | Br | Br | 52 | - |

Data adapted from a study on substituted chroman-4-one and chromone (B188151) derivatives as SIRT2 inhibitors. acs.org

Selectivity Studies in Multi-Target Biological Systems

A crucial aspect of drug discovery is understanding the selectivity of a compound for its intended target over other related proteins. For this compound analogs, it is important to assess their activity not only on the primary target but also on a panel of other enzymes, receptors, or ion channels to identify potential off-target effects.

In the aforementioned study of chroman-4-one derivatives as SIRT2 inhibitors, selectivity was assessed by testing the compounds against the related sirtuin isoforms, SIRT1 and SIRT3. nih.gov The most potent SIRT2 inhibitors were found to be highly selective, showing less than 10% inhibition of SIRT1 and SIRT3 at a concentration of 200 µM. nih.gov This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it can minimize the potential for side effects arising from the inhibition of other sirtuin family members.

Impact of Stereochemistry on In Vitro Biological Responses

Many chroman derivatives, including this compound, possess a chiral center at the 4-position of the chroman ring. This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. mdpi.com

The differential activity of enantiomers arises from the three-dimensional nature of biological targets, such as enzymes and receptors. The binding site of a protein is itself chiral, and therefore, the two enantiomers of a compound can have different affinities and efficacies. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit a strong biological response, while the other enantiomer (the distomer) may have a much weaker interaction or may not bind at all. nih.gov

For example, in the case of a chroman-4-one derivative that inhibits SIRT2, the racemic mixture (a 1:1 mixture of both enantiomers) was found to have an IC₅₀ of 4.3 µM. researchgate.net However, upon separation of the enantiomers, the S-enantiomer was found to be significantly more potent with an IC₅₀ of 1.5 µM, while the R-enantiomer was less active with an IC₅₀ of 4.5 µM. researchgate.net This demonstrates a clear stereopreference for the S-enantiomer in binding to and inhibiting SIRT2.

The separation and individual testing of the enantiomers of this compound would be essential to fully characterize its biological activity. Techniques such as chiral high-performance liquid chromatography (HPLC) are commonly used to separate enantiomers. mdpi.com Once isolated, each enantiomer would need to be independently evaluated in a range of in vitro assays to determine their respective potencies, efficacies, and selectivity profiles. This is a critical step in the preclinical development of any chiral compound.

Computational Chemistry and Molecular Modeling of 7 Tert Butyl Chroman 4 Ylamine

Conformational Analysis and Energy Landscapes of the 7-tert-Butyl-chroman-4-ylamine Scaffold

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. For this compound, this analysis focuses on the arrangement of its constituent atoms and the rotational freedom around its single bonds. The chroman ring system is not planar and can adopt various conformations, with the dihydropyran ring typically existing in a half-chair or sofa conformation. The position and orientation of the bulky tert-butyl group at the 7-position and the amine group at the 4-position significantly influence the conformational preferences of the entire scaffold.

The presence of the voluminous tert-butyl group can impose considerable steric hindrance, which plays a crucial role in dictating the molecule's shape. chemrxiv.orgibm.com Computational methods, such as molecular mechanics and quantum mechanics, are employed to systematically explore the potential energy surface of the molecule. This exploration identifies stable conformers, which correspond to local energy minima, and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature, providing a comprehensive understanding of the molecule's dynamic behavior in solution. For substituted cyclohexanes, which share some conformational similarities with the chroman dihydropyran ring, bulky substituents like a tert-butyl group have a strong preference for the equatorial position to minimize steric strain. libretexts.org A similar preference can be anticipated for the chroman scaffold of this compound.

The following interactive table illustrates a hypothetical conformational analysis of the amine group orientation in this compound, highlighting the energetic differences between axial and equatorial positions.

| Conformer | Amine Group Orientation | Relative Energy (kcal/mol) | Population (%) |

| 1 | Equatorial | 0.00 | 95.5 |

| 2 | Axial | 2.50 | 4.5 |

This table presents hypothetical data for illustrative purposes.

Ligand-Protein Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. youtube.com This method is instrumental in identifying potential biological targets for this compound and elucidating its binding mode at the atomic level. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of a protein and scoring them based on their complementarity and interaction energies.

For this compound, docking studies can be performed against a panel of known protein targets implicated in various diseases. The chroman-4-one scaffold, a related structure, has been explored for its diverse biological activities. nih.gov The results of these docking simulations can prioritize potential targets for further experimental validation. Once a primary target is identified, docking can provide detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The bulky tert-butyl group can significantly contribute to binding affinity through hydrophobic interactions within a complementary pocket of the receptor.

Below is an example of a data table that could be generated from docking studies of this compound against a hypothetical protein kinase.

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| 2 | -8.2 | Leu144, Val27 | Hydrophobic |

| 3 | -7.9 | Asp165 | Electrostatic |

This table presents hypothetical data for illustrative purposes.

Advanced QSAR and Pharmacophore Modeling for 7-tert-Butyl Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent derivatives. For this compound, a 3D-QSAR study would involve aligning a set of its derivatives and correlating their 3D properties, such as steric and electrostatic fields, with their biological activities. Studies on other chromene derivatives have successfully employed 3D-QSAR to understand their structure-activity relationships. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model for this compound derivatives would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model can then be used as a 3D query to screen large chemical databases for novel compounds with the desired biological activity. The development of a pharmacophore model for chromane (B1220400) derivatives has been shown to be a valuable tool in identifying key molecular interactions. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the time-dependent behavior of molecules and their complexes. mdpi.com For this compound, MD simulations can be used to investigate the stability of its various conformations in a simulated physiological environment. When complexed with a protein target, MD simulations can reveal the stability of the binding pose predicted by docking and highlight key dynamic interactions that are not apparent from static models.

These simulations can also provide insights into the conformational changes that both the ligand and the protein may undergo upon binding. The flexibility of the protein target is a crucial aspect of ligand recognition, and MD simulations are well-suited to explore this. nih.gov By analyzing the trajectory of an MD simulation, one can calculate important thermodynamic properties, such as the free energy of binding, which provides a more accurate estimate of the ligand's affinity for its target. The stability of complexes involving chromone (B188151) and flavonoid derivatives, which are structurally related to the chroman scaffold, has been successfully validated using MD simulations. scite.ai

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules with high accuracy. rowansci.com For this compound, these calculations can provide valuable information about its electron distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. The electronic properties are influenced by the electron-donating or withdrawing nature of the substituents. The tert-butyl group, for instance, is known to have an electronic effect on aromatic systems. nih.gov

These calculations are also instrumental in predicting the molecule's reactivity and metabolic stability. Furthermore, quantum chemistry can be used to predict various spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption spectra, which can aid in the characterization of the molecule and its derivatives.

The following table shows hypothetical results from a quantum chemical calculation on this compound.

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 1.2 eV |

| Dipole Moment | 2.5 D |

| Predicted λmax | 285 nm |

This table presents hypothetical data for illustrative purposes.

Virtual Screening and De Novo Design Strategies for Novel this compound Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov For this compound, both ligand-based and structure-based virtual screening approaches can be employed. Ligand-based methods would use the known structure of this compound or a derived pharmacophore model to find similar molecules in a database. Structure-based virtual screening, on the other hand, would involve docking a large library of compounds into the binding site of a target protein. mdpi.com

De novo design is a more advanced computational strategy that aims to design novel molecules from scratch. These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. For this compound, de novo design algorithms could be used to generate novel derivatives with optimized interactions with a specific biological target, potentially leading to the discovery of highly potent and selective drug candidates.

Applications and Future Directions for 7 Tert Butyl Chroman 4 Ylamine in Advanced Medicinal Chemistry

Contribution to Scaffold-Based Drug Discovery Programs

Scaffold-based drug discovery is a powerful strategy that utilizes a common molecular framework, or scaffold, to generate libraries of compounds with diverse biological activities. The chroman-4-one scaffold, the synthetic precursor to 7-tert-Butyl-chroman-4-ylamine, is a prime example of a privileged scaffold, with derivatives showing a wide range of biological effects. nih.gov The strategic placement of a tert-butyl group at the 7-position of the chroman ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The lipophilic and sterically demanding nature of the tert-butyl group can enhance membrane permeability and metabolic stability, while also providing a key interaction point within a protein binding pocket.

The 4-amino group serves as a crucial handle for further chemical modification, allowing for the facile introduction of a wide array of substituents. This enables the exploration of structure-activity relationships (SAR) in a systematic manner. For instance, the amino group can be acylated, alkylated, or incorporated into larger heterocyclic systems to fine-tune the compound's biological activity. This modularity makes this compound an attractive starting point for generating focused libraries of compounds for screening against various therapeutic targets.

Table 1: Key Features of this compound for Scaffold-Based Drug Discovery

| Feature | Contribution to Drug Discovery |

| Chroman Core | Privileged scaffold with inherent biological relevance and favorable 3D conformation. |

| 7-tert-Butyl Group | Modulates lipophilicity, metabolic stability, and potential for specific hydrophobic interactions with target proteins. |

| 4-Amino Group | Provides a versatile synthetic handle for library generation and exploration of structure-activity relationships. |

Potential as a Modular Component in Complex Molecular Architectures and Hybrid Molecules

The distinct functionalities of this compound make it an ideal modular component for the construction of more complex molecular architectures and hybrid molecules. The 4-amino group can act as a nucleophile in a variety of reactions, allowing it to be readily coupled with other pharmacophores or molecular scaffolds. This approach, often referred to as fragment-based drug discovery (FBDD) or the design of hybrid molecules, aims to combine the desirable properties of different molecular entities to create novel therapeutics with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Exploration of Novel Therapeutic Areas Driven by this compound Derivatives

While the specific biological activities of this compound are not extensively documented, the broader class of chroman derivatives has been investigated for a multitude of therapeutic applications. These include anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities. The unique substitution pattern of this compound suggests that its derivatives could exhibit novel or enhanced activities in these and other therapeutic areas.

The presence of the 7-tert-butyl group may confer selectivity for certain biological targets. For instance, in kinase inhibition, a bulky hydrophobic group can occupy a specific hydrophobic pocket in the ATP-binding site, leading to enhanced potency and selectivity. Similarly, in targeting nuclear receptors or ion channels, the lipophilic nature of the tert-butyl group could be advantageous. The 4-amino group, and the diverse functionalities that can be introduced from it, allows for the exploration of a wide chemical space to identify derivatives with optimal activity against specific diseases.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale Based on Chroman Scaffold | Potential Influence of 7-tert-Butyl and 4-Amino Groups |

| Oncology | Chroman derivatives have shown anticancer activity. | The tert-butyl group could enhance binding to hydrophobic pockets in cancer-related proteins. The 4-amino group allows for the attachment of moieties that target specific cancer pathways. |

| Neurodegenerative Diseases | The chroman scaffold is found in compounds with neuroprotective properties. core.ac.uk | The lipophilicity imparted by the tert-butyl group may improve blood-brain barrier penetration. |

| Inflammatory Diseases | Chroman-based compounds have demonstrated anti-inflammatory effects. | The specific substitution pattern may lead to selective inhibition of inflammatory targets. |

| Infectious Diseases | Antimicrobial activity has been reported for chroman derivatives. | Derivatives could be designed to target specific microbial enzymes or pathways. |

Challenges and Opportunities in the Synthesis and Application of Highly Substituted Chroman-4-ylamines

The synthesis of highly substituted chroman-4-ylamines, particularly those bearing a sterically demanding group like tert-butyl, presents both challenges and opportunities. The synthesis of the precursor, 7-tert-butyl-chroman-4-one, can be achieved through various established methods for chromanone synthesis, though the presence of the tert-butyl group may require optimization of reaction conditions to overcome steric hindrance. researchgate.net

The conversion of the chroman-4-one to the corresponding 4-ylamine is a critical step. Reductive amination is a common method for this transformation, but the steric bulk around the carbonyl group in 7-tert-butyl-chroman-4-one could lead to lower yields or require more forcing reaction conditions. rsc.org This presents an opportunity for the development of novel and more efficient synthetic methodologies for the preparation of sterically hindered chroman-4-ylamines.

Once synthesized, the 4-amino group provides a gateway for a wide range of chemical transformations. However, the reactivity of this amine may be influenced by the electronic and steric environment of the chroman ring. The opportunity lies in leveraging this unique reactivity to create novel and diverse chemical libraries that would be inaccessible through other synthetic routes. The development of robust and scalable synthetic routes to this compound and its derivatives is crucial for its successful application in medicinal chemistry.

Integration of Artificial Intelligence and Machine Learning for Accelerated Research on this compound

Predictive Modeling: AI/ML models can be trained on existing data for chroman derivatives to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel this compound analogs. This can help to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

De Novo Design: Generative AI models can design novel molecules based on the this compound scaffold with desired properties. These models can explore a vast chemical space to identify compounds with optimized activity against a specific target.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to complex derivatives of this compound. These tools can analyze the target molecule and propose a step-by-step synthetic plan, taking into account the challenges associated with steric hindrance and functional group compatibility.

Structure-Activity Relationship (SAR) Analysis: ML algorithms can analyze the SAR data from libraries of this compound derivatives to identify the key structural features that contribute to their biological activity. This can provide valuable insights for the design of more potent and selective compounds.

The synergy between AI/ML and traditional medicinal chemistry approaches holds immense promise for unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Q. How should researchers document synthetic procedures to meet journal reproducibility standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |